(2R)-4-phenoxybutan-2-amine hydrochloride
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Overview
Description
(2R)-4-phenoxybutan-2-amine hydrochloride is a chiral amine compound with a phenoxy group attached to the butane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-4-phenoxybutan-2-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the chiral intermediate, (2R)-4-phenoxybutan-2-ol.
Conversion to Amine: The hydroxyl group of (2R)-4-phenoxybutan-2-ol is converted to an amine group through a series of reactions, such as reductive amination or substitution reactions.
Formation of Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalytic Hydrogenation: Using catalysts to facilitate the reduction of intermediates.
Continuous Flow Reactors: To enhance reaction efficiency and scalability.
Purification Techniques: Such as crystallization and chromatography to obtain the pure hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
(2R)-4-phenoxybutan-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or imines.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of imines or oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
(2R)-4-phenoxybutan-2-amine hydrochloride has several scientific research applications:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2R)-4-phenoxybutan-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through:
Binding to Receptors: Modulating receptor activity and signaling pathways.
Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.
Pathway Modulation: Affecting cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
(2S)-4-phenoxybutan-2-amine hydrochloride: The enantiomer of (2R)-4-phenoxybutan-2-amine hydrochloride with similar chemical properties but different biological activity.
4-phenoxybutan-2-amine: The non-chiral version of the compound.
Phenoxybutane derivatives: Compounds with similar structures but different functional groups.
Uniqueness
This compound is unique due to its chiral nature, which can result in different biological activities compared to its enantiomer or non-chiral analogs. This uniqueness makes it valuable for studying stereochemistry and chiral interactions in biological systems.
Properties
Molecular Formula |
C10H16ClNO |
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Molecular Weight |
201.69 g/mol |
IUPAC Name |
(2R)-4-phenoxybutan-2-amine;hydrochloride |
InChI |
InChI=1S/C10H15NO.ClH/c1-9(11)7-8-12-10-5-3-2-4-6-10;/h2-6,9H,7-8,11H2,1H3;1H/t9-;/m1./s1 |
InChI Key |
HTKIIXWBLHMGCM-SBSPUUFOSA-N |
Isomeric SMILES |
C[C@H](CCOC1=CC=CC=C1)N.Cl |
Canonical SMILES |
CC(CCOC1=CC=CC=C1)N.Cl |
Origin of Product |
United States |
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